N-(3-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(3-(5-(3-Fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a dihydro-1H-pyrazole core substituted with a 3-fluorophenyl group at position 5, a phenylsulfonyl group at position 1, and an ethanesulfonamide moiety attached via a phenyl ring at position 2. Its molecular formula is C₂₃H₂₁FN₃O₄S₂, with an average molecular mass of 517.59 g/mol .
Properties
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-11-7-8-17(15-20)22-16-23(18-9-6-10-19(24)14-18)27(25-22)33(30,31)21-12-4-3-5-13-21/h3-15,23,26H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXZRVGCSMIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a complex organic compound, has garnered attention in biomedical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H18FN3O3S, with a molecular weight of approximately 373.47 g/mol. Its structure includes a pyrazole ring, a sulfonamide group, and a fluorophenyl moiety, which are significant for its biological activity.
This compound functions primarily as an inhibitor of specific bromodomains involved in regulating gene expression. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in transcriptional regulation.
Key Mechanisms:
- Inhibition of BET Proteins : The compound inhibits bromodomain and extraterminal (BET) proteins such as BRD2 and BRD4. This inhibition disrupts the interaction between these proteins and acetylated histones, leading to altered gene expression profiles associated with cancer progression .
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in various preclinical studies. Below is a summary of its pharmacological effects:
Neuroblastoma Research
A significant study investigated the effects of this compound on MYCN-amplified neuroblastoma cells. The findings revealed that treatment with this compound led to a marked decrease in N-Myc protein levels and inhibited tumor growth in vivo. The combination therapy with histone deacetylase inhibitors showed synergistic effects, enhancing the overall therapeutic efficacy .
Inhibition of Inflammatory Responses
Another study focused on the compound's ability to inhibit inflammatory responses in human pulmonary microvascular endothelial cells. The results indicated that the compound effectively reduced IL-6 and IL-8 expression levels, suggesting potential applications in treating inflammatory diseases .
Scientific Research Applications
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of compounds related to N-(3-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
- Antifungal Activity : Research indicates that derivatives can also exhibit antifungal properties, targeting pathogenic fungi responsible for infections .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy:
- Inhibition of Tumor Growth : Analogous compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division . This mechanism makes them valuable in developing new anticancer agents.
- Selectivity Towards Cancer Cells : Some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, enhancing their therapeutic index .
Pharmaceutical Applications
Given its promising biological activities, this compound has potential applications in:
- Drug Development : Its unique structure allows it to serve as a lead compound for synthesizing new drugs targeting various diseases.
- Formulation in Pharmaceuticals : The compound can be incorporated into pharmaceutical formulations aimed at treating infections or cancers due to its favorable solubility and stability profiles .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related sulfonamide compounds against common bacterial strains. Results indicated significant inhibition zones for both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, suggesting that modifications in the sulfonamide structure could enhance activity against resistant strains .
Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation effectively compared to standard chemotherapeutics. The mechanism involved apoptosis induction via mitochondrial pathways .
Tables
| Application Area | Specific Uses | Observations |
|---|---|---|
| Antimicrobial | Antibiotic development | Effective against Gram-positive & negative bacteria |
| Anticancer | Potential cancer therapeutic agents | Inhibits tumor growth via tubulin polymerization |
| Pharmaceutical Formulation | Drug design and formulation | Favorable solubility and stability |
Chemical Reactions Analysis
Reaction Types and Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
-
Pyrazole ring : Susceptible to electrophilic substitution and cycloaddition.
-
Sulfonamide groups : Participate in nucleophilic substitution and hydrolysis.
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Fluorophenyl moiety : Undergoes electrophilic aromatic substitution (EAS) and coupling reactions.
Key reaction pathways are summarized below.
Nucleophilic Substitution at Sulfonamide Sites
Reagents/Conditions :
-
Base-mediated displacement : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, THF) at 60–80°C .
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH .
Products :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide | N-Methylated sulfonamide derivative | 78–85 | |
| Benzyl chloride | Benzylsulfonamide analog | 65–72 |
Mechanism : Deprotonation of the sulfonamide NH group by a base, followed by SN2 attack on the alkyl halide.
Hydrolysis of Sulfonamide Groups
Reagents/Conditions :
Products :
| Conditions | Product | Application |
|---|---|---|
| HCl (reflux) | Corresponding sulfonic acid | Intermediate synthesis |
| NaOH (90°C) | Amine and sulfonate ions | Degradation studies |
Mechanism : Acid-catalyzed cleavage of the S–N bond or base-induced elimination.
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
Reagents/Conditions :
Products :
| Reagent | Position Substituted | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | Para to fluorine | 3-Fluoro-5-nitrophenyl derivative |
| Br₂/FeBr₃ | Ortho/para to sulfone | Dibrominated analog |
Mechanism : Directed by the electron-withdrawing fluorine and sulfonyl groups, favoring meta/para substitution.
Coupling Reactions via the Pyrazole Ring
Reagents/Conditions :
-
Suzuki coupling : Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃ in DME/H₂O (3:1) at 80°C .
-
Buchwald-Hartwig amination : Pd₂(dba)₃, Xantphos, amine substrates .
Products :
| Reaction Type | Partner Reagent | Product Application |
|---|---|---|
| Suzuki coupling | 4-Carboxyphenylboronic acid | Bioconjugates for drug delivery |
| Buchwald-Hartwig | Piperazine | Kinase inhibitor analogs |
Mechanism : Transition metal-catalyzed cross-coupling to introduce aryl or amine groups.
Oxidation and Reduction Reactions
Oxidation :
-
Pyrazole ring : KMnO₄ in acidic conditions oxidizes the dihydropyrazole to a pyrazole .
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Ethyl group : CrO₃/H₂SO₄ converts –CH₂CH₃ to –COOH.
Reduction :
Key Data :
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Pyrazole oxidation | KMnO₄/H₂SO₄ | Fully aromatic pyrazole | 88 |
| Ethyl group oxidation | CrO₃/H₂SO₄ | Carboxylic acid derivative | 70 |
| Sulfonamide reduction | LiAlH₄/THF | Thiol intermediate | 65 |
Mechanistic Insights and Stability
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline derivatives with sulfonamide substituents are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Solubility :
- Halogenation (e.g., chlorine in ) reduces aqueous solubility but enhances lipophilicity, favoring blood-brain barrier penetration.
- Methoxy groups (as in ) increase polarity and solubility, improving pharmacokinetic profiles .
Impact of Sulfonyl Groups: Phenylsulfonyl derivatives (target compound, ) exhibit stronger π-π stacking interactions with aromatic residues in enzymes compared to methylsulfonyl analogs .
Fluorophenyl Positional Isomerism :
- 3-Fluorophenyl (target compound) vs. 2-fluorophenyl (): The position of fluorine affects electronic distribution and steric interactions. 3-Fluorophenyl may optimize binding in hydrophobic pockets due to balanced electronegativity and spatial arrangement .
Sulfonamide Chain Length :
- Ethanesulfonamide (target compound) vs. methanesulfonamide (): Longer chains may increase steric hindrance but improve selectivity for bulkier binding sites .
Q & A
Q. What are the key synthetic routes for N-(3-(5-(3-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated carbonyl intermediates.
- Step 2 : Introduction of the 3-fluorophenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and 3-fluorophenylboronic acid .
- Step 3 : Sulfonylation of the pyrazole nitrogen using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 4 : Final functionalization with ethanesulfonamide via nucleophilic substitution under anhydrous conditions .
Critical Parameters : Reaction temperature (60–80°C for Suzuki coupling), solvent selection (DMF or THF), and stoichiometric control of sulfonylating agents to avoid over-substitution .
Q. How is the compound characterized, and what analytical methods are prioritized?
- Structural Confirmation : High-resolution NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity. For example, the 3-fluorophenyl group shows distinct ¹⁹F NMR shifts at ~-110 ppm .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (80:20 to 95:5) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺ ~525 g/mol) and detect side products .
Q. What are the dominant structural features influencing reactivity?
- Pyrazole Ring : Electron-deficient due to sulfonyl groups, making it susceptible to nucleophilic attacks at the C3 position .
- Sulfonamide Groups : Participate in hydrogen bonding, affecting solubility (logP ~3.2) and interactions with biological targets like enzymes .
- Fluorophenyl Substituent : Enhances metabolic stability and influences π-π stacking in crystal structures .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design revealed that increasing Pd catalyst concentration from 2% to 5% improves Suzuki coupling yields by 18% .
- Process Intensification : Use flow chemistry to enhance heat/mass transfer during sulfonylation, reducing side-product formation .
- Purification : Recrystallization from ethanol/water (7:3) achieves >98% purity, as confirmed by DSC analysis .
Q. How do structural modifications impact biological activity?
| Modification | Biological Effect | Reference |
|---|---|---|
| Ethanesulfonamide → Methanesulfonamide | Reduced COX-2 inhibition (IC₅₀ increases from 0.8 µM to 2.1 µM) due to steric hindrance . | |
| 3-Fluorophenyl → 2-Hydroxyphenyl | Loss of antifungal activity (MIC >100 µM vs. 12.5 µM for parent compound) . | |
| Phenylsulfonyl → Benzoyl | Enhanced solubility but decreased plasma stability (t₁/₂ <1 hr vs. 4.2 hr) . |
Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
- Assay Standardization : Use internal controls (e.g., celecoxib for COX-2 assays) to normalize inter-lab variability .
- Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to discrepancies in reported IC₅₀ values .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) to compare binding poses across studies and identify critical residue interactions .
Q. What strategies are effective for resolving crystallographic ambiguities?
- X-ray Crystallography : Co-crystallize with a stabilizing agent (e.g., PEG 4000) to improve diffraction quality. For example, a 1.8 Å resolution structure revealed a distorted pyrazole ring due to sulfonamide steric effects .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to validate experimental bond angles and torsional strain .
Methodological Recommendations
- QSAR Studies : Use Gaussian-based descriptors (e.g., HOMO-LUMO gap, dipole moment) to correlate electronic properties with anti-inflammatory activity .
- Stability Testing : Accelerated degradation studies under oxidative (40°C, 75% RH, 0.1% H₂O₂) and photolytic conditions (ICH Q1B) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
